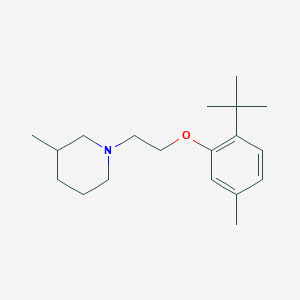

SORT-PGRN interaction inhibitor 2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

1008233-79-1 |

|---|---|

Fórmula molecular |

C19H31NO |

Peso molecular |

289.5 g/mol |

Nombre IUPAC |

1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-3-methylpiperidine |

InChI |

InChI=1S/C19H31NO/c1-15-8-9-17(19(3,4)5)18(13-15)21-12-11-20-10-6-7-16(2)14-20/h8-9,13,16H,6-7,10-12,14H2,1-5H3 |

Clave InChI |

PICXSYRGOPRWNV-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCN(C1)CCOC2=C(C=CC(=C2)C)C(C)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Discovery of Small Molecule Inhibitors for the SORT1-PGRN Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and characterization of small molecule inhibitors targeting the interaction between Sortilin (SORT1) and Progranulin (PGRN). The SORT1-PGRN axis is a critical regulator of PGRN levels, a protein implicated in various neurodegenerative diseases, including Frontotemporal Dementia (FTD). By inhibiting this interaction, small molecules can prevent the SORT1-mediated endocytosis and subsequent lysosomal degradation of PGRN, thereby elevating extracellular PGRN levels and offering a promising therapeutic strategy. This document provides a comprehensive overview of the underlying biology, screening methodologies, and characteristics of identified inhibitors, presenting key data in a structured format for ease of comparison and analysis.

The SORT1-PGRN Signaling Axis: A Key Therapeutic Target

Sortilin (SORT1) is a transmembrane receptor that plays a crucial role in protein trafficking.[1] It recognizes the C-terminus of Progranulin (PGRN), a secreted glycoprotein with neurotrophic and anti-inflammatory functions.[2][3] This binding event triggers the endocytosis of the SORT1-PGRN complex, leading to the delivery of PGRN to the lysosome for degradation.[3][4] This process effectively reduces the extracellular concentration of PGRN.

In certain neurodegenerative diseases, such as Frontotemporal Dementia with TDP-43 inclusions (FTLD-TDP), mutations in the GRN gene lead to progranulin haploinsufficiency, a condition characterized by a 50% reduction in PGRN levels.[3] Restoring PGRN levels is therefore a primary therapeutic goal. Small molecule inhibitors that disrupt the SORT1-PGRN interaction can prevent this degradation pathway, leading to a significant increase in extracellular PGRN.[4][5]

Below is a diagram illustrating the SORT1-PGRN signaling pathway and the mechanism of action for small molecule inhibitors.

References

- 1. What are SORT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Progranulin regulates neuronal outgrowth independent of Sortilin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mayo.edu [mayo.edu]

Synthesis and chemical properties of SORT-PGRN interaction inhibitor 2

An In-depth Technical Guide on the Synthesis and Chemical Properties of SORT-PGRN Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of small molecule inhibitors targeting the interaction between Sortilin (SORT1) and Progranulin (PGRN). This interaction is a key regulator of PGRN levels, and its inhibition presents a promising therapeutic strategy for neurodegenerative diseases such as frontotemporal dementia (FTD), particularly in patients with PGRN haploinsufficiency.

Introduction to the SORT1-PGRN Axis

Progranulin (PGRN) is a secreted glycoprotein with crucial roles in various biological processes, including neuroinflammation and neuronal survival.[1] Mutations in the granulin gene (GRN) that lead to reduced PGRN levels are a major cause of frontotemporal lobar degeneration (FTLD-TDP).[2] Sortilin (SORT1), a member of the Vps10p domain receptor family, acts as a neuronal receptor for PGRN.[2][3] SORT1 mediates the endocytosis of extracellular PGRN, directing it to the lysosome for degradation.[2][4][5] Consequently, inhibiting the SORT1-PGRN interaction can increase extracellular PGRN levels, offering a potential therapeutic avenue for FTD-GRN patients.[1][2]

Mechanisms of Inhibition

Several strategies have been developed to disrupt the SORT1-PGRN axis, primarily through small molecule inhibitors. These inhibitors function through two main mechanisms:

-

Reduction of SORT1 Expression: Some small molecules act by decreasing the cellular levels of SORT1 protein. This reduction in the receptor population leads to decreased PGRN endocytosis and consequently higher extracellular PGRN concentrations.

-

Direct Competitive Inhibition: Other inhibitors are designed to directly bind to either SORT1 or PGRN, physically blocking their interaction. These can be further categorized into:

Featured Small Molecule Inhibitors

While the designation "SORT-PGRN interaction inhibitor 2" is not universally defined in the scientific literature, several small molecules have been identified and characterized for their ability to inhibit this interaction. This guide will focus on key examples.

MPEP

MPEP is a small molecule that has been shown to decrease SORT1 protein expression, thereby increasing the levels of extracellular PGRN in various cell lines, including those derived from FTD patients.[2][6]

BVFP

BVFP is a small molecule identified through a compound library screen that specifically binds to the C-terminal PGRN588–593 peptide.[4][6] By binding to this motif, BVFP inhibits the interaction between PGRN and SORT1, leading to a reduction in SORT1-mediated PGRN endocytosis.[2][4][6]

Compound 13 (SORT-PGRN Interaction Inhibitor 3)

This compound is a potent inhibitor of the SORT1-PGRN interaction with a reported IC50 value of 0.17 μM.[7] Its mechanism involves direct binding to SORT1.

Quantitative Data

The following table summarizes key quantitative data for the featured SORT-PGRN interaction inhibitors.

| Inhibitor | Target | Mechanism of Action | IC50 | Cell Lines Tested | Reference |

| MPEP | SORT1 Expression | Reduces SORT1 protein levels | - | M17, HeLa, NIH3T3, iPSC-derived neurons | [2][6] |

| BVFP | PGRN (C-terminal motif) | Binds to PGRN588–593 to block SORT1 interaction | - | COS-1SORT1 | [6] |

| Compound 13 | SORT1 | Direct competitive inhibitor of the SORT1-PGRN interaction | 0.17 µM | Not Specified | [7] |

Signaling and Experimental Workflow Diagrams

SORT1-PGRN Signaling Pathway and Inhibition

The following diagram illustrates the normal physiological pathway of SORT1-mediated PGRN endocytosis and the points of intervention by small molecule inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayo.edu [mayo.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. SORT-PGRN interaction inhibitor 3 | Neurotensin Receptor | TargetMol [targetmol.com]

The Mechanism of MPEP-Induced SORT1 Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the degradation of the Sortilin 1 (SORT1) protein induced by the small molecule 2-Methyl-6-(phenylethynyl)pyridine (MPEP). Emerging evidence indicates that MPEP facilitates the post-translational downregulation of SORT1, a key receptor involved in protein trafficking and implicated in various neurological and metabolic disorders. This guide will detail the current understanding of the degradation pathway, present quantitative data from relevant studies, provide comprehensive experimental protocols for key assays, and visualize the involved signaling pathways and workflows. The central hypothesis is that MPEP promotes the degradation of SORT1 through the lysosomal pathway, specifically via chaperone-mediated autophagy (CMA), a mechanism distinct from the well-characterized ubiquitin-proteasome system.

Introduction to SORT1 and MPEP

SORT1 is a type I transmembrane protein that plays a crucial role in the trafficking of a variety of proteins to the endo-lysosomal pathway for degradation or to other cellular compartments.[1] Its involvement in the regulation of progranulin (PGRN) levels has drawn significant attention in the context of neurodegenerative diseases like frontotemporal dementia.[2][3]

MPEP is a selective and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). However, recent studies have uncovered a novel function of MPEP: its ability to reduce cellular levels of the SORT1 protein.[3][4] This effect is not due to transcriptional repression but rather to an enhanced rate of SORT1 protein degradation.[4] Understanding the precise mechanism of this MPEP-induced degradation is critical for the development of therapeutics targeting the SORT1 pathway.

The Core Mechanism: MPEP-Induced SORT1 Degradation

-

Independence from the Ubiquitin-Proteasome System: Treatment of cells with MPEP does not lead to an increase in the levels of ubiquitinated proteins.[4] This crucial observation suggests that the primary cellular machinery for protein degradation, the ubiquitin-proteasome pathway, is not the main route for MPEP-induced SORT1 turnover.

-

Implication of Lysosomal Degradation: The exclusion of the proteasomal pathway points towards lysosomal degradation. Lysosomes are cellular organelles containing a host of hydrolytic enzymes responsible for the breakdown of various biomolecules.

-

SORT1 as a Substrate for Chaperone-Mediated Autophagy (CMA): Recent studies have identified SORT1 as a substrate for CMA.[5][6][7][8] CMA is a selective form of autophagy where cytosolic proteins containing a specific pentapeptide motif (KFERQ-like) are recognized by the chaperone protein Hsc70 (Heat shock cognate 71 kDa protein) and targeted to the lysosome for degradation via the lysosomal membrane protein LAMP2A (Lysosome-associated membrane protein 2A).[5][6][7][8]

While a direct causal link showing MPEP's ability to activate CMA for SORT1 degradation is still an area of active investigation, the existing evidence strongly supports this as the primary mechanism of action.

Proposed Signaling Pathway

The proposed mechanism involves the recognition of SORT1 by the CMA machinery, a process that appears to be enhanced by MPEP. The key steps are outlined below and visualized in the following diagram.

Quantitative Data

The effect of MPEP on SORT1 protein levels is dose-dependent. Studies have shown a significant reduction in SORT1 protein levels in various cell lines upon treatment with MPEP.

| Cell Line | MPEP Concentration (µM) | Treatment Duration (hours) | Reduction in SORT1 Protein Levels | Reference |

| M17 | 10 | 24 | Significant | [4] |

| M17 | 20 | 24 | Significant (up to 3-fold increase in exPGRN) | [4] |

| HeLa | 10 | 24 | Significant | [4] |

| HeLa | 20 | 24 | Significant | [4] |

| NIH3T3 | 10 | 24 | Significant | [4] |

| NIH3T3 | 20 | 24 | Significant | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the MPEP-induced degradation of SORT1.

Western Blotting for SORT1 Protein Levels

This protocol is designed to quantify the changes in SORT1 protein levels in cultured cells following MPEP treatment.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. novateinbio.com [novateinbio.com]

- 3. mayo.edu [mayo.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Impaired chaperone-mediated autophagy leads to abnormal SORT1 ,sortilin 1 turnover and CES1-dependent triglyceride hydrolysis - Research Highlights - Research Highlights - Research - Seoul National University [en.snu.ac.kr]

- 7. Impaired chaperone-mediated autophagy leads to abnormal SORT1 (sortilin 1) turnover and CES1-dependent triglyceride hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impaired chaperone-mediated autophagy leads to abnormal SORT1 (sortilin 1) turnover and CES1-dependent triglyceride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Sortilin in Progranulin Endocytosis and Lysosomal Targeting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progranulin (PGRN), a secreted glycoprotein, is critically involved in various biological processes, including neuronal survival, inflammation, and lysosomal function. Haploinsufficiency of PGRN is a major genetic cause of frontotemporal lobar degeneration (FTLD), highlighting the importance of understanding the regulation of its extracellular levels. A key player in this regulation is the type I transmembrane receptor, sortilin (SORT1). This technical guide provides an in-depth overview of the pivotal role of sortilin in mediating the endocytosis of progranulin and its subsequent targeting to the lysosome for degradation. We will delve into the molecular interactions, signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to this crucial biological axis. This guide is intended to be a valuable resource for researchers and drug development professionals working to unravel the complexities of progranulin biology and develop therapeutic strategies for PGRN-related neurodegenerative diseases.

The Sortilin-Progranulin Interaction: A High-Affinity Gateway for Endocytosis

Sortilin has been identified as a high-affinity receptor for progranulin on the cell surface of neurons.[1][2][3] This interaction is a critical first step in the process of sortilin-mediated endocytosis and subsequent lysosomal degradation of progranulin.

Binding Characteristics and Affinity

The binding of progranulin to sortilin is a high-affinity interaction, with a dissociation constant (KD) in the nanomolar range. This strong binding is essential for the efficient capture of extracellular progranulin by sortilin-expressing cells. The interaction is primarily mediated by the C-terminus of progranulin binding to the β-propeller domain of sortilin.[4] Specifically, the last three amino acids of progranulin (QLL) are crucial for this binding.[4] Deletion of these residues abolishes the interaction with sortilin.[4]

| Interaction | Cell Type/System | Binding Affinity (KD) | Reference |

| Alkaline Phosphatase (AP)-Tagged PGRN to Cortical Neurons | Cultured E18 Rat Hippocampal Neurons (21 DIV) | 15.4 ± 2.5 nM | [1] |

| AP-Tagged PGRN to Sortilin-Expressing COS-7 Cells | COS-7 Cells | Indistinguishable from binding to neurons | [1] |

| Human PGRN588–593 peptide to SORT1 | In silico docking | -9.041 kcal/mol (docking score) | [5] |

| Mouse Pgrn584–589 peptide to SORT1 | In silico docking | -6.85 kcal/mol (docking score) | [5] |

| Neurotensin (NTS) to SORT1 | In silico docking | -7.86 kcal/mol (docking score) | [5] |

| Anti-SORT1 mAb K1-67 to human SORT1 | Langmuir fitting model | 1.87 x 10-9 M | [6] |

| Anti-SORT1 mAb K1-67 to mouse SORT1 | Langmuir fitting model | 7.63 x 10-8 M | [6] |

The Endocytic Pathway: From the Cell Surface to the Lysosome

Upon binding to sortilin at the cell surface, progranulin is rapidly internalized via clathrin-mediated endocytosis.[7] This process leads to the formation of endocytic vesicles containing the progranulin-sortilin complex. These vesicles then traffic through the endosomal system, ultimately delivering progranulin to the lysosome for degradation.[1][2]

Signaling and Trafficking

The sortilin-mediated endocytosis of progranulin is a key mechanism for regulating extracellular progranulin levels.[1][2] In the central nervous system, neurons express sortilin, while activated microglia are a major source of progranulin, particularly after injury.[1][2] The secreted progranulin can then bind to neuronal sortilin and be cleared from the extracellular space.

Sortilin-mediated endocytosis and lysosomal targeting of progranulin.

In Vivo Consequences of the Sortilin-Progranulin Axis

The physiological relevance of the sortilin-mediated clearance of progranulin is underscored by studies in sortilin knockout mice. These mice exhibit significantly elevated levels of progranulin in both the brain and serum, demonstrating that sortilin is a major regulator of progranulin homeostasis in vivo.[1][2]

| Genotype/Condition | Tissue/Fluid | Change in Progranulin Level | Reference |

| Sort1-/- Mice | Brain | 2.5-fold increase | [1] |

| Sort1-/- Mice | Serum | 5-fold increase | [1] |

| GRN+/-; Sort1-/- Mice | - | Normalized to wild-type levels | [1][2] |

| MPEP Treatment (20 µM) on M17 cells | Extracellular | Increased | [5] |

| SORT1 siRNA Treatment on M17 cells | Extracellular | Increased | [5] |

| BVFP (5 µM) on COS-1SORT1 cells | Endocytosis Inhibition | 23% | [5] |

| PGRN-CT antibody (80 nM) on COS-1SORT1 cells | Endocytosis Inhibition | 43% | [5] |

Experimental Protocols

Alkaline Phosphatase (AP)-Progranulin Binding Assay

This assay is used to visualize and quantify the binding of progranulin to cells expressing its receptor, sortilin.

Materials:

-

Conditioned medium containing AP-tagged progranulin (AP-PGRN)

-

Cultured cells (e.g., cortical neurons or sortilin-transfected COS-7 cells)

-

Binding Buffer: DMEM with 20 mM HEPES, pH 7.4, and 0.1% BSA

-

Wash Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA

-

Fixation Solution: 4% paraformaldehyde in PBS

-

AP Substrate: BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium)

Procedure:

-

Culture cells to the desired confluency in appropriate plates.

-

Wash the cells twice with ice-cold Binding Buffer.

-

Incubate the cells with conditioned medium containing various concentrations of AP-PGRN at 4°C for 2 hours on a rocking platform.

-

Wash the cells three times with ice-cold Wash Buffer to remove unbound AP-PGRN.

-

Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Incubate the cells with AP substrate solution at room temperature in the dark until color develops.

-

Stop the reaction by washing with distilled water.

-

Visualize and quantify the binding using a microscope and image analysis software.

Workflow for the AP-Progranulin Binding Assay.

Quantitative Progranulin Endocytosis Assay

This assay measures the internalization of fluorescently labeled progranulin into cells.

Materials:

-

DyLight™ 594-labeled recombinant progranulin (DyL-rPGRN)

-

COS-1 cells stably expressing sortilin (COS-1SORT1)

-

Cell culture medium

-

Inhibitors or antibodies to be tested (e.g., BVFP, PGRN-CT antibody)

Procedure:

-

Plate COS-1SORT1 cells in a multi-well plate and culture overnight.

-

Pre-incubate DyL-rPGRN with the test compound (inhibitor or antibody) or vehicle control for 1 hour.

-

Add the DyL-rPGRN-compound mixture to the cells and incubate for 1 hour at 37°C to allow for endocytosis.

-

Wash the cells with ice-cold PBS to remove non-internalized DyL-rPGRN.

-

Fix the cells with 4% paraformaldehyde.

-

Acquire images of the cells using a high-content imaging system (e.g., BD Pathway).

-

Quantify the intracellular fluorescence signal to determine the extent of endocytosis.

Co-Immunoprecipitation of Progranulin and Sortilin

This technique is used to demonstrate a direct interaction between progranulin and the ectodomain of sortilin in a cell-free system.

Materials:

-

Conditioned media containing Flag-tagged progranulin (Flag-PGRN) and myc-tagged sortilin ectodomain (myc-Sort1-ecto).

-

Anti-Flag and anti-myc antibodies.

-

Protein A/G agarose beads.

-

Lysis buffer (e.g., RIPA buffer).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Mix conditioned media containing Flag-PGRN and myc-Sort1-ecto.

-

Add the primary antibody (e.g., anti-myc) and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash several times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the appropriate antibody (e.g., anti-Flag) to detect the co-immunoprecipitated protein.

Therapeutic Implications

The central role of sortilin in progranulin clearance makes it an attractive therapeutic target for FTD and other neurodegenerative diseases associated with progranulin deficiency.[5] Strategies aimed at inhibiting the progranulin-sortilin interaction or reducing sortilin expression could increase extracellular progranulin levels, thereby compensating for haploinsufficiency.[5][8][9]

Therapeutic Strategies Targeting the Sortilin-Progranulin Axis:

-

Small molecule inhibitors: Compounds that block the binding of progranulin to sortilin.[5]

-

Monoclonal antibodies: Antibodies that target either sortilin or the C-terminus of progranulin to prevent their interaction.[6]

-

Modulators of sortilin expression: Compounds that reduce the expression of sortilin on the cell surface.[5]

Therapeutic strategies targeting the sortilin-progranulin interaction.

Conclusion

The interaction between sortilin and progranulin is a fundamental mechanism regulating progranulin homeostasis in the brain and periphery. Sortilin acts as a key clearance receptor, mediating the endocytosis and subsequent lysosomal degradation of extracellular progranulin. A thorough understanding of this pathway, including the quantitative aspects of the interaction and the experimental methodologies to study it, is crucial for the development of novel therapeutic interventions for progranulin-deficient neurodegenerative diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing our knowledge of this critical biological axis.

References

- 1. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sortilin-mediated endocytosis determines levels of the frontotemporal dementia protein, progranulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.au.dk [pure.au.dk]

- 4. C-Terminus of Progranulin Interacts with the Beta-Propeller Region of Sortilin to Regulate Progranulin Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]

- 7. JCI Insight - Microglia regulate brain progranulin levels through the endocytosis/lysosomal pathway [insight.jci.org]

- 8. mayo.edu [mayo.edu]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Investigating the SORT1-PGRN Axis in Frontotemporal Dementia Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frontotemporal dementia (FTD) is a devastating neurodegenerative disorder characterized by progressive deficits in behavior, language, and executive function. A significant portion of familial FTD cases are linked to mutations in the progranulin gene (GRN), leading to a deficiency of the progranulin protein (PGRN), a crucial factor in neuronal survival and lysosomal function.[1][2] Recent research has identified sortilin (SORT1) as a key negative regulator of extracellular PGRN levels.[3][4][5] SORT1, a transmembrane receptor, binds to PGRN and mediates its endocytosis for subsequent degradation in the lysosome.[3][5][6] This critical interaction, termed the SORT1-PGRN axis, has emerged as a promising therapeutic target for FTD. By disrupting this axis, it is possible to increase extracellular PGRN levels, thereby compensating for the haploinsufficiency observed in FTD patients with GRN mutations.[4]

This technical guide provides a comprehensive overview of the SORT1-PGRN axis in the context of FTD models. It includes a summary of key quantitative data, detailed experimental protocols for investigating this pathway, and visualizations of the core signaling and experimental workflows.

Data Presentation

The following tables summarize key quantitative data from studies investigating the SORT1-PGRN axis, providing a basis for experimental design and interpretation.

Table 1: SORT1-PGRN Binding Affinity and Interaction

| Parameter | Value | Species/System | Reference |

| Binding Affinity (KD) | |||

| PGRN to immobilized Sortilin | 4 nM | Human | [3] |

| Anti-SORT1 mAb (K1-67) to SORT1 | 1.87 x 10-9 M | Human | [6] |

| Docking Score | |||

| Human PGRN588–593 to SORT1 | -9.041 kcal/mol | Human | [4] |

| Neurotensin (NTS) to SORT1 | -7.86 kcal/mol | Human | [4] |

| Mouse Pgrn584–589 to SORT1 | -6.85 kcal/mol | Mouse/Human | [4] |

Table 2: Progranulin (PGRN) Levels in FTD Patients and Models

| Condition | PGRN Concentration | Biofluid/Tissue | Fold Change/Comment | Reference |

| FTD Patients with GRN Mutations vs. Controls | ||||

| GRN Mutation Carriers | 53–94 ng/ml | Plasma | Significantly lower than controls | [1] |

| Non-GRN Mutation Carriers | 115–386 ng/ml | Plasma | [1] | |

| GRN Mutation Carriers | ~39% of controls | CSF | [7] | |

| SORT1 Knockout (KO) Mouse Models | ||||

| Sort1-/- Mice vs. Wild-Type | 2.5- to 5-fold increase | Brain and Serum | [3][5] | |

| Sort1 Ablation in Grn+/- Mice | Normalizes PGRN levels | Brain | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of the SORT1-PGRN axis. Below are protocols for key experiments, synthesized from established methods.

Co-Immunoprecipitation (Co-IP) to Verify SORT1-PGRN Interaction

This protocol details the steps to confirm the physical interaction between SORT1 and PGRN in a cellular context.

Materials:

-

Cells expressing both SORT1 and PGRN (e.g., HEK293T cells co-transfected with SORT1 and PGRN expression vectors)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors)

-

Primary antibodies: anti-SORT1 and anti-PGRN

-

Protein A/G magnetic beads

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold Co-IP Lysis/Wash Buffer and incubating on ice for 30 minutes with occasional vortexing.[8]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G magnetic beads to the protein lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[9]

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-SORT1) to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow the formation of antibody-antigen complexes.[8]

-

Add pre-washed Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[9]

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. With each wash, resuspend the beads and then pellet them.[9]

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.

-

Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

-

Neutralize the eluate by adding neutralization buffer.

-

-

Analysis by Western Blot:

-

Add SDS-PAGE sample buffer to the eluates and boil for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the anti-PGRN antibody to detect the co-immunoprecipitated PGRN. As a positive control, probe a separate blot with the anti-SORT1 antibody to confirm the immunoprecipitation of the target protein.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for PGRN Quantification

This protocol provides a method to quantify the concentration of PGRN in biological samples, such as cell culture supernatants or plasma.

Materials:

-

PGRN ELISA kit (commercially available kits are recommended for validated antibodies and standards)

-

Sample diluent (provided in the kit or PBS with 1% BSA)

-

Wash buffer (provided in the kit or PBS with 0.05% Tween-20)

-

TMB substrate and stop solution (provided in the kit)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Collect cell culture supernatant and centrifuge to remove cellular debris.[10]

-

For plasma samples, collect blood in EDTA- or citrate-containing tubes and centrifuge to separate the plasma.[11]

-

Dilute samples as needed with the appropriate sample diluent. A starting dilution of 1:200 for serum or plasma is often recommended.[11]

-

-

Assay Procedure (following a typical sandwich ELISA protocol):

-

Add standards and diluted samples to the wells of the PGRN antibody-coated microplate.[12]

-

Incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).[12]

-

Wash the wells multiple times with wash buffer to remove unbound proteins.[11]

-

Add the detection antibody (e.g., a biotinylated anti-PGRN antibody) and incubate.[13]

-

Wash the wells again.

-

Add an enzyme conjugate (e.g., streptavidin-HRP) and incubate.[13]

-

Wash the wells to remove the unbound conjugate.

-

Add the TMB substrate and incubate in the dark until a color develops.[12]

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the PGRN concentration in the samples by interpolating their absorbance values from the standard curve. Remember to account for the dilution factor.

-

Cell-Based Endocytosis Assay

This assay is used to visualize and quantify the internalization of PGRN mediated by SORT1.

Materials:

-

Cells expressing SORT1 (e.g., COS-1SORT1 cells)

-

Fluorescently labeled recombinant PGRN (e.g., DyLight™ 594-labeled rPGRN)

-

Cell culture medium

-

PBS

-

Fixative (e.g., 4% paraformaldehyde)

-

Optional: Nuclear stain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Plating:

-

Plate SORT1-expressing cells in a multi-well imaging plate and allow them to adhere overnight.

-

-

Endocytosis:

-

Wash the cells with serum-free medium.

-

Add the fluorescently labeled PGRN to the cells at a desired concentration.

-

Incubate at 37°C for a specific time period (e.g., 1 hour) to allow for endocytosis. For a negative control, incubate a set of cells at 4°C to inhibit endocytosis.[14]

-

-

Washing and Fixing:

-

Wash the cells thoroughly with ice-cold PBS to remove any unbound fluorescent PGRN from the cell surface.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

-

Staining and Imaging:

-

(Optional) Stain the cell nuclei with DAPI.

-

Image the cells using a high-content imaging system or a fluorescence microscope.

-

-

Quantification:

-

Quantify the internalized fluorescent signal per cell using image analysis software. The fluorescence intensity will be proportional to the amount of endocytosed PGRN.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the SORT1-PGRN axis.

Signaling Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fluid biomarkers in familial frontotemporal dementia: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]

- 6. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progranulin Levels in Plasma and Cerebrospinal Fluid in Granulin Mutation Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. ELISA Protocol [protocols.io]

- 11. abcam.co.jp [abcam.co.jp]

- 12. fn-test.com [fn-test.com]

- 13. ibl-america.com [ibl-america.com]

- 14. Monitoring Protein Endocytosis and Recycling Using FACS-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of MPEP: A Potent Suppressor of Sortilin 1 (SORT1) Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sortilin 1 (SORT1) has emerged as a significant player in a variety of cellular processes, including protein trafficking and degradation, with implications in neurodegenerative diseases and lipid metabolism.[1][2] Its role in directing proteins to lysosomes for degradation has made it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), with a specific focus on its recently identified role as a potent suppressor of SORT1 expression. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating SORT1 levels.

Pharmacological Profile of MPEP

MPEP is a well-characterized, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[5] Its primary mechanism of action is the inhibition of mGluR5, a G-protein coupled receptor involved in various neurological functions.

| Parameter | Value | Reference |

| Target | Metabotropic Glutamate Receptor 5 (mGluR5) | [5] |

| IC₅₀ | 36 nM | [5] |

| Mechanism of Action | Non-competitive antagonist | [5] |

| Selectivity | High selectivity for mGluR5 over other mGluR subtypes. | [5] |

| In Vivo Half-life (mice) | Approximately 1 hour | [5] |

MPEP as a Suppressor of SORT1 Expression

Recent research has identified MPEP as a potent suppressor of SORT1 protein expression.[2][6] This effect is observed in a dose-dependent manner across various cell lines, including human neuroblastoma (M17), human cervical cancer (HeLa), and mouse embryonic fibroblast (NIH/3T3) cells.[2]

Quantitative Data on SORT1 Suppression

The following tables summarize the dose-dependent effect of MPEP on SORT1 protein levels after 24 hours of treatment, as determined by western blot analysis. The data represents the relative density of the SORT1 protein band compared to a vehicle control.

Table 1: Effect of MPEP on SORT1 Protein Levels in M17 Cells [2]

| MPEP Concentration (µM) | Relative SORT1 Protein Level (Mean ± SEM) |

| 0 (Vehicle) | 1.00 ± 0.00 |

| 10 | Data not available in a precise numerical format in the source material |

| 20 | Significantly reduced compared to vehicle |

Table 2: Effect of MPEP on SORT1 Protein Levels in HeLa Cells [2]

| MPEP Concentration (µM) | Relative SORT1 Protein Level (Mean ± SEM) |

| 0 (Vehicle) | 1.00 ± 0.00 |

| 10 | Data not available in a precise numerical format in the source material |

| 20 | Significantly reduced compared to vehicle |

Table 3: Effect of MPEP on SORT1 Protein Levels in NIH/3T3 Cells [2]

| MPEP Concentration (µM) | Relative SORT1 Protein Level (Mean ± SEM) |

| 0 (Vehicle) | 1.00 ± 0.00 |

| 10 | Data not available in a precise numerical format in the source material |

| 20 | Significantly reduced compared to vehicle |

Note: While the source material graphically illustrates a significant and dose-dependent reduction, the precise numerical values from the densitometry analysis are not provided.

Mechanism of SORT1 Suppression by MPEP

The suppression of SORT1 by MPEP appears to be a post-transcriptional event. Studies have shown that MPEP treatment does not alter SORT1 mRNA levels, suggesting that the mechanism of action is not at the level of gene transcription.[2] Instead, the evidence points towards an increased degradation of the SORT1 protein.[2]

Signaling Pathway

The proposed signaling pathway initiates with the inhibition of mGluR5 by MPEP. The canonical downstream signaling of mGluR5 involves the activation of Gq protein, which in turn activates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC).[5][7]

The precise link between the inhibition of this pathway and the increased degradation of SORT1 is an active area of investigation. One plausible hypothesis involves the ubiquitin-proteasome system. SORT1 is known to be regulated by ubiquitination, a process that tags proteins for degradation.[8] Specifically, the E3 ubiquitin ligase NEDD4 has been implicated in the ubiquitination and subsequent lysosomal degradation of non-palmitoylated sortilin.[9] It is hypothesized that the signaling cascade initiated by mGluR5 inhibition may modulate the activity of E3 ligases or other components of the protein degradation machinery that target SORT1.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to demonstrate the effect of MPEP on SORT1 expression.

Cell Culture

-

M17 Human Neuroblastoma Cells: Cultured in a 1:1 ratio of high-glucose Dulbecco's Modified Eagle's Medium (DMEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% nonessential amino acids, penicillin (100 U/mL), and streptomycin (0.1 mg/mL).[10][11]

-

HeLa Human Cervical Cancer Cells: Grown in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, penicillin, and streptomycin.[3]

-

NIH/3T3 Mouse Embryonic Fibroblast Cells: Maintained in DMEM supplemented with 10% bovine calf serum, penicillin, and streptomycin.[5]

All cell lines are cultured at 37°C in a humidified atmosphere with 5% CO₂.

MPEP Treatment

-

Stock Solution Preparation: MPEP is dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution.

-

Cell Treatment: The MPEP stock solution is diluted in the respective cell culture medium to achieve the desired final concentrations (e.g., 10 µM and 20 µM).

-

Incubation: Cells are incubated with the MPEP-containing medium for a specified duration, typically 24 hours, before harvesting for analysis.

Western Blot Analysis

-

Cell Lysis: After MPEP treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for SORT1.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading across lanes.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Conclusion

MPEP, a selective mGluR5 antagonist, has been identified as a novel suppressor of SORT1 protein expression. The mechanism of action is post-transcriptional, likely involving the enhanced degradation of the SORT1 protein through the ubiquitin-proteasome pathway. The dose-dependent reduction of SORT1 levels in various cell lines highlights the potential of MPEP as a pharmacological tool to study the functions of SORT1 and as a lead compound for the development of therapeutics targeting SORT1-mediated pathological processes. Further research is warranted to fully elucidate the signaling cascade linking mGluR5 inhibition to SORT1 degradation and to evaluate the in vivo efficacy and safety of MPEP in relevant disease models.

References

- 1. Targeted manipulation of the sortilin-progranulin axis rescues progranulin haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency | Semantic Scholar [semanticscholar.org]

- 4. Individual PKC-phosphorylation sites in organic cation transporter 1 determine substrate selectivity and transport regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mGluR5 antagonist MPEP selectively inhibits the onset and maintenance of ethanol self-administration in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayo.edu [mayo.edu]

- 7. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uspto.gov [uspto.gov]

- 11. NMDA-induced phosphorylation and regulation of mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Avenues: A Technical Guide to the Initial Screening and Identification of SORT-PGRN Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between sortilin (SORT1) and progranulin (PGRN) represents a critical pathway in cellular trafficking and has emerged as a significant therapeutic target for a range of neurodegenerative diseases, most notably frontotemporal dementia (FTD). Sortilin, a multi-ligand receptor of the Vps10p domain receptor family, mediates the endocytosis and subsequent lysosomal degradation of extracellular progranulin. Reduced levels of progranulin, often due to genetic mutations leading to haploinsufficiency, are directly linked to the pathogenesis of FTD. Consequently, inhibiting the SORT1-PGRN interaction to increase extracellular progranulin levels presents a promising strategy for therapeutic intervention. This technical guide provides a comprehensive overview of the core methodologies for the initial screening and identification of inhibitors of the SORT-PGRN pathway. We detail experimental protocols for key assays, present a framework for data analysis, and provide visualizations of the underlying biological pathways and experimental workflows to aid researchers in this critical area of drug discovery.

The SORT-PGRN Signaling Pathway: A Key Regulator of Progranulin Homeostasis

Progranulin is a secreted glycoprotein with crucial roles in neuronal survival, axonal growth, and inflammation.[1][2] Its intracellular trafficking and extracellular levels are tightly regulated. Sortilin has been identified as a key receptor responsible for the endocytosis of extracellular progranulin, targeting it for lysosomal degradation.[3][4][5] This process effectively reduces the bioavailability of progranulin.

In conditions such as FTD with granulin mutations (FTLD-GRN), a deficiency in progranulin leads to neuronal dysfunction and degeneration.[3] By blocking the interaction between sortilin and progranulin, it is possible to increase the levels of circulating progranulin, thereby compensating for the haploinsufficiency.[3][6][7] Therapeutic strategies targeting the SORT1-PGRN axis include the development of small molecules, antibodies, and peptides that disrupt this protein-protein interaction.[6][8][9][10]

The binding of progranulin to sortilin is mediated by the C-terminal region of progranulin.[6][11] This specific interaction site provides a focused target for the rational design and screening of inhibitory compounds.

Below is a diagram illustrating the SORT-PGRN signaling pathway.

Strategies for Screening SORT-PGRN Pathway Inhibitors

The identification of potent and specific inhibitors of the SORT-PGRN interaction requires a multi-tiered screening approach, beginning with high-throughput methods to assess large compound libraries, followed by more detailed secondary and tertiary assays to characterize promising candidates.

A general workflow for inhibitor screening is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments in the screening and characterization of SORT-PGRN inhibitors.

High-Throughput Screening (HTS) for Primary Hit Identification

Virtual high-throughput screening (vHTS) can be employed to computationally screen large libraries of compounds against the crystal structure of sortilin to identify potential binders.[7][10][12] This can be followed by wet-lab HTS assays for experimental validation.

Protocol: Virtual High-Throughput Screening (vHTS)

-

Receptor Preparation: Obtain the 3D crystal structure of the sortilin receptor (e.g., PDB ID: 6X3L). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Ligand Library Preparation: Prepare a curated library of small molecules (e.g., a CNS-focused library). Generate 3D conformations for each ligand and assign appropriate charges.

-

Molecular Docking:

-

Define the binding site on the sortilin receptor based on the co-crystallized ligand or known interaction sites with progranulin.

-

Perform an initial high-throughput virtual screen (HTVS) to dock the ligand library into the defined binding site.

-

Refine the docking poses of the top hits using standard precision (SP) and then extra precision (XP) docking protocols.

-

-

Scoring and Selection:

-

Rank the docked ligands based on their docking scores (e.g., GlideScore).

-

Calculate the binding free energy for the top-ranked ligands using methods like MM-GBSA.

-

Select a subset of compounds with favorable docking scores and binding free energies for further experimental validation.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying Progranulin Levels

ELISA is a robust method for quantifying progranulin levels in various samples, including cell culture supernatants, serum, and plasma.[6][8][13][14][15] This assay is crucial for assessing the ability of a test compound to increase extracellular progranulin.

Protocol: Progranulin ELISA

-

Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human progranulin.

-

Standard Curve Preparation: Prepare a serial dilution of recombinant human progranulin standard in the assay diluent to generate a standard curve (e.g., 0 to 100 ng/mL).[8]

-

Sample Preparation: Dilute samples (e.g., cell culture supernatant, serum, plasma) in the assay diluent. A starting dilution of 1:100 for plasma/serum is often recommended.[13]

-

Incubation:

-

Add 100 µL of assay diluent to each well.

-

Add 50 µL of standards, controls, or samples to the appropriate wells.

-

Cover the plate and incubate for 2 hours at room temperature.[8]

-

-

Washing: Aspirate each well and wash three times with 300 µL of wash buffer.

-

Detection Antibody: Add 200 µL of a conjugated detection antibody (e.g., HRP-conjugated) to each well. Cover and incubate for 2 hours at room temperature.[8]

-

Washing: Repeat the wash step as described in step 5.

-

Substrate Addition: Add 200 µL of substrate solution (e.g., TMB) to each well and incubate for 30 minutes at room temperature in the dark.[8]

-

Stop Reaction: Add 50 µL of stop solution to each well.[8]

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 30 minutes.[8]

-

Analysis: Calculate the progranulin concentration in the samples by interpolating from the standard curve.

Co-Immunoprecipitation (Co-IP) for Validating SORT1-PGRN Interaction

Co-IP is used to confirm the physical interaction between sortilin and progranulin and to assess the ability of a compound to disrupt this interaction in a cellular context.[2][3][4][11][12]

Protocol: SORT1-PGRN Co-Immunoprecipitation

-

Cell Lysis:

-

Harvest cells expressing both SORT1 (e.g., Flag-tagged) and PGRN.

-

Lyse the cells in a cold, non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

-

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.[2]

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against the tag on sortilin (e.g., anti-Flag antibody) or a sortilin-specific antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose/magnetic beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against both sortilin and progranulin, followed by appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system. The presence of a progranulin band in the sortilin immunoprecipitate confirms the interaction.

-

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

SPR is a label-free technique used to quantitatively measure the binding affinity and kinetics of the interaction between sortilin and progranulin, and to determine the inhibitory constant (Ki) of a compound.[1][16][17][18]

Protocol: SORT1-PGRN SPR Analysis

-

Chip Preparation: Immobilize the ligand (e.g., recombinant sortilin ectodomain) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

-

Analyte Injection:

-

Inject a series of concentrations of the analyte (e.g., recombinant progranulin) over the sensor chip surface at a constant flow rate.

-

Monitor the binding in real-time as a change in the response units (RU).

-

-

Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

-

Regeneration: Regenerate the sensor chip surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., low pH glycine).

-

Inhibition Assay:

-

To determine the inhibitory effect of a compound, pre-incubate a constant concentration of progranulin with varying concentrations of the inhibitor.

-

Inject these mixtures over the sortilin-coated sensor chip and monitor the binding response.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

For the inhibition assay, calculate the IC50 and Ki values for the inhibitor.

-

Cell-Based Progranulin Endocytosis Assay

This assay directly measures the ability of a compound to inhibit the sortilin-mediated uptake of extracellular progranulin into cells.[9][12][19][20]

Protocol: Quantitative Cell-Based Progranulin Endocytosis Assay

-

Cell Culture: Plate cells that overexpress sortilin (e.g., COS-1SORT1 cells) in a 96-well plate.[12]

-

Labeling of Progranulin: Label recombinant progranulin with a fluorescent dye (e.g., DyLight™ 594).[12]

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a specified time.

-

Endocytosis:

-

Add the fluorescently labeled progranulin to the cells and incubate for 1-2 hours at 37°C to allow for endocytosis.

-

To test direct binders of progranulin, pre-incubate the labeled progranulin with the compound before adding to the cells.[12]

-

-

Washing: Wash the cells with cold PBS to remove any unbound labeled progranulin.

-

Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., DAPI).

-

Imaging and Quantification:

-

Acquire images of the cells using a high-content imaging system.

-

Quantify the intracellular fluorescence intensity of the labeled progranulin.

-

-

Data Analysis: Normalize the fluorescence intensity to the number of cells (nuclei count). Calculate the IC50 of the inhibitor for blocking progranulin endocytosis.

Data Presentation and Interpretation

To facilitate the comparison and selection of promising inhibitor candidates, all quantitative data should be summarized in clearly structured tables.

Table 1: Summary of Inhibitor Potency

| Compound ID | HTS Assay (IC50, µM) | SPR (KD, nM) | SPR (Ki, µM) | Cell-Based Endocytosis (IC50, µM) |

| Cmpd-001 | 1.2 | 50 | 0.8 | 2.5 |

| Cmpd-002 | 0.8 | 25 | 0.5 | 1.1 |

| Cmpd-003 | 5.6 | 200 | 4.2 | 8.9 |

| ... | ... | ... | ... | ... |

Table 2: Effect of Inhibitors on Extracellular Progranulin Levels

| Compound ID | Treatment Concentration (µM) | Fold Increase in Extracellular PGRN (vs. Vehicle) |

| Cmpd-001 | 1 | 2.1 |

| Cmpd-001 | 5 | 3.5 |

| Cmpd-002 | 1 | 2.8 |

| Cmpd-002 | 5 | 4.2 |

| ... | ... | ... |

Conclusion

The initial screening and identification of SORT-PGRN pathway inhibitors is a critical first step in the development of novel therapeutics for FTD and other neurodegenerative diseases. The methodologies outlined in this guide, from high-throughput screening to detailed biophysical and cell-based characterization, provide a robust framework for identifying and validating potent and selective inhibitors. The systematic application of these experimental protocols, coupled with clear data presentation and interpretation, will accelerate the discovery of new drug candidates that can effectively modulate the SORT-PGRN pathway and restore progranulin homeostasis. Further optimization and in vivo validation of the identified lead compounds will be essential to translate these promising findings into clinical applications.

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Sortilin-mediated endocytosis determines levels of the frontotemporal dementia protein, progranulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.4. Progranulin ELISA [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

- 9. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 12. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.co.jp [abcam.co.jp]

- 15. raybiotech.com [raybiotech.com]

- 16. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 18. affiniteinstruments.com [affiniteinstruments.com]

- 19. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Microglia regulate brain progranulin levels through the endocytosis/lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Progranulin Haploinsufficiency in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Progranulin (PGRN), a secreted glycoprotein encoded by the GRN gene, is a critical regulator of lysosomal function and neuroinflammation. Haploinsufficiency, a state of ~50% reduction in PGRN levels due to heterozygous loss-of-function mutations in the GRN gene, is a major genetic cause of frontotemporal dementia (FTD), a devastating neurodegenerative disorder.[1][2] Complete loss of PGRN leads to neuronal ceroid lipofuscinosis (NCL), a lysosomal storage disease.[3][4] This guide provides an in-depth technical overview of the core molecular mechanisms underlying PGRN haploinsufficiency in neurodegeneration, methodologies for its study, and quantitative data to support further research and therapeutic development.

Molecular Mechanisms of Progranulin in Neurodegeneration

Progranulin plays a multifaceted role in neuronal health, and its deficiency leads to a cascade of pathological events. The two primary interconnected pathways affected are lysosomal function and neuroinflammation.

Lysosomal Dysfunction

PGRN is integral to maintaining lysosomal homeostasis. It is trafficked to the lysosome through two primary pathways:

-

Sortilin-dependent pathway: Extracellular PGRN binds to the sortilin (SORT1) receptor, which mediates its endocytosis and delivery to the lysosome.

-

Prosaposin (PSAP)-dependent pathway: PGRN can also bind to PSAP, which then interacts with the mannose-6-phosphate receptor (M6PR) or lipoprotein receptor-related protein 1 (LRP1) to facilitate its transport to the lysosome.[5][6]

Within the lysosome, PGRN is thought to be processed into smaller, active granulin peptides. PGRN deficiency disrupts several aspects of lysosomal function:

-

Impaired Lysosomal Acidification: PGRN is involved in maintaining the acidic pH of the lysosome, which is crucial for the activity of lysosomal hydrolases.[4]

-

Altered Enzyme Activity: The activity of several lysosomal enzymes is affected by PGRN deficiency. For instance, the activity of cathepsins (like cathepsin D and B) and glucocerebrosidase (GCase) can be dysregulated.[4][7][8]

-

Lysosomal Biogenesis: PGRN levels are linked to the regulation of lysosomal biogenesis through the transcription factor EB (TFEB), a master regulator of lysosomal genes.[1][9][10]

Neuroinflammation

PGRN is a key modulator of the brain's immune response, primarily mediated by microglia. In a healthy brain, PGRN has anti-inflammatory properties. However, in a state of PGRN deficiency, microglial activation becomes dysregulated, leading to a chronic neuroinflammatory state.[11] This is characterized by:

-

Increased Pro-inflammatory Cytokine Production: Microglia lacking PGRN exhibit an exaggerated inflammatory response, with increased production and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12][13][14]

-

Aberrant Phagocytosis: PGRN deficiency can lead to an increase in phagocytic activity by microglia.[11]

-

TNF-α Signaling: While the direct interaction is debated, PGRN deficiency is associated with elevated TNF-α signaling, which contributes to neuronal damage.[15][16]

Quantitative Data in Progranulin Haploinsufficiency

The following tables summarize key quantitative findings from studies on PGRN haploinsufficiency.

| Parameter | Model System | Change in PGRN Deficient State | Reference |

| PGRN Protein Levels | Human FTD-GRN Patients (Plasma/CSF) | ~50% reduction | [1][2] |

| Grn+/- Mouse Brain | ~50% reduction | ||

| Lysosomal Proteins | 3-month Grn-/- Mouse Brain | Increased Gns, Scarb2, Hexb | [3] |

| 19-month Grn-/- Mouse Brain | Increased Gpnmb, CtsD, CtsZ, Tpp1 | [3] | |

| Inflammatory Proteins | 19-month Grn-/- Mouse Brain | Increased Lgals3, GFAP, CD44, S100a, C1qa | [3] |

| Inflammatory Cytokines | LPS-treated Grn-/- Mouse Serum | Increased TNF-α, IL-6 | [12][13] |

| Glucocerebrosidase (GCase) Activity | Grn-/- Mouse Liver and Spleen Lysates | Significant decrease | [8] |

| β-hexosaminidase A (HexA) Activity | Grn-/- Mouse Frontal Cortex | Elevated | [17] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of PGRN function. Below are protocols for essential experiments.

Measurement of Progranulin Levels by ELISA

Objective: To quantify PGRN concentrations in biological fluids like plasma or cerebrospinal fluid (CSF).

Protocol:

-

Samples are diluted (e.g., 1:100 for plasma, 1:2 for CSF) to fall within the standard curve range of a commercial human progranulin ELISA kit (e.g., AdipoGen, R&D Systems, Abcam).[2][18][19]

-

Follow the manufacturer's instructions for adding samples, standards, and detection antibodies to the pre-coated microplate.

-

After incubation and washing steps, a substrate solution is added, and the colorimetric reaction is stopped.

-

The optical density is measured at 450 nm using a microplate reader.

-

PGRN concentrations are calculated based on the standard curve.

Assessment of Lysosomal pH

Objective: To measure the luminal pH of lysosomes in cultured cells.

Protocol using FITC-Dextran:

-

Culture cells to be analyzed and load them with FITC-dextran by endocytosis.

-

Use a dual-emission ratiometric technique with flow cytometry to measure fluorescence. FITC fluorescence is pH-dependent at its maximum emission wavelength.[20]

-

Generate a standard curve by equilibrating the intralysosomal pH with the extracellular pH using the ionophore nigericin.[20]

-

Calculate the lysosomal pH of the experimental cells based on the standard curve.

Alternative Protocol using LysoSensor™ Dyes:

-

Load cultured cells with a pH-sensitive fluorescent dye such as LysoSensor™. These dyes accumulate in acidic organelles and exhibit a pH-dependent shift in fluorescence.[21]

-

Perform live-cell imaging using fluorescence microscopy.

-

A ratiometric measurement of fluorescence intensity at two different emission wavelengths is used to determine the pH.[22]

-

A calibration curve is generated using buffers of known pH in the presence of an ionophore to accurately quantify the lysosomal pH.[22]

Cathepsin B Activity Assay

Objective: To measure the activity of the lysosomal protease Cathepsin B in living cells.

Protocol using Magic Red™ Cathepsin-B Assay:

-

Culture cells in a format suitable for fluorescence microscopy or a fluorescence plate reader.

-

Add the Magic Red™ substrate (MR-(RR)2), a cell-permeant, non-fluorescent substrate, directly to the cell culture medium.[23][24][25]

-

Incubate to allow for substrate cleavage by active Cathepsin B, which releases a red fluorescent product (cresyl violet).[23][26]

-

Analyze the fluorescence intensity using a fluorescence microscope or a fluorescence plate reader. The signal intensity is proportional to the Cathepsin B activity.[23][27]

Immunohistochemistry for Microglial Activation

Objective: To visualize and quantify activated microglia in brain tissue sections.

Protocol:

-

Perfuse and fix brain tissue in 4% paraformaldehyde and prepare 20-50 µm thick frozen sections.[28]

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites using a blocking buffer (e.g., 1% BSA in PBS with 0.3% TritonX-100).

-

Incubate the sections with primary antibodies against microglial markers overnight at 4°C. Commonly used markers include:

-

Wash the sections and incubate with fluorescently labeled secondary antibodies.

-

Mount the sections and visualize them using a fluorescence or confocal microscope.

-

Quantify the number and morphology of activated microglia.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PGRN function is essential for a clear understanding.

Signaling Pathways

Caption: Progranulin signaling pathways in lysosomal function and neuroinflammation.

Experimental Workflows

Caption: Experimental workflow for assessing lysosomal function in PGRN deficiency models.

Caption: Experimental workflow for assessing neuroinflammation in PGRN deficiency models.

Conclusion and Future Directions

Progranulin haploinsufficiency drives neurodegeneration through a dual mechanism of lysosomal dysfunction and chronic neuroinflammation. A thorough understanding of these interconnected pathways is paramount for the development of effective therapeutic strategies. Future research should focus on elucidating the precise downstream targets of PGRN within the lysosome and dissecting the complex interplay between neuronal and microglial PGRN in maintaining brain homeostasis. Furthermore, the development of robust biomarkers to track disease progression and therapeutic response in FTD-GRN patients is a critical unmet need. The methodologies and data presented in this guide provide a foundational framework for advancing these research and development efforts.

References

- 1. The lysosomal function of progranulin, a guardian against neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Network analysis of the progranulin-deficient mouse brain proteome reveals pathogenic mechanisms shared in human frontotemporal dementia caused by GRN mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Prosaposin facilitates sortilin-independent lysosomal trafficking of progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prosaposin facilitates sortilin-independent lysosomal trafficking of progranulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progranulin mutations result in impaired processing of prosaposin and reduced glucocerebrosidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progranulin deficiency leads to reduced glucocerebrosidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progranulin, lysosomal regulation and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased lysosomal biogenesis in activated microglia and exacerbated neuronal damage after traumatic brain injury in progranulin-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progranulin deficiency leads to severe inflammation, lung injury and cell death in a mouse model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progranulin modulates inflammatory responses to immune challenges by suppressing circulating cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Progranulin deficiency promotes neuroinflammation and neuron loss following toxin-induced injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Progranulin does not bind tumor necrosis factor (TNF) receptors and is not a direct regulator of TNF-dependent signaling or bioactivity in immune or neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microglial NFκB-TNFα hyperactivation induces obsessive–compulsive behavior in mouse models of progranulin-deficient frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rndsystems.com [rndsystems.com]

- 19. Progranulin Levels in Plasma and Cerebrospinal Fluid in Granulin Mutation Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]

- 21. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. antibodiesinc.com [antibodiesinc.com]

- 24. abcam.com [abcam.com]

- 25. Cathepsin B Assay Kit (Magic Red) (ab270772) | Abcam [abcam.com]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. protocols.io [protocols.io]

- 28. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 29. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 30. forum.painresearcher.net [forum.painresearcher.net]

- 31. Microglia markers | Abcam [abcam.com]

The Therapeutic Promise of Elevating Extracellular Progranulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Progranulin (PGRN), a secreted glycoprotein, has emerged as a critical regulator of lysosomal function and neuroinflammation. Its deficiency is a key driver of several neurodegenerative diseases, most notably frontotemporal dementia (FTD) and neuronal ceroid lipofuscinosis (NCL). Conversely, its overexpression is implicated in various cancers. This technical guide provides a comprehensive overview of the therapeutic potential of increasing extracellular progranulin levels, focusing on the underlying molecular mechanisms, diverse therapeutic strategies, and the latest preclinical and clinical data. We delve into detailed experimental protocols and visualize complex biological pathways and therapeutic workflows to equip researchers and drug development professionals with the essential knowledge to navigate this promising therapeutic landscape.

The Dichotomous Role of Progranulin in Human Health

Progranulin is a pleiotropic protein with multifaceted roles in cellular processes such as cell growth, survival, migration, and inflammation.[1][2] Its biological effects are highly context-dependent, with both its deficiency and overexpression leading to distinct pathological states.

In the central nervous system (CNS), progranulin is a crucial neurotrophic and anti-inflammatory factor.[3][4] It is expressed by both neurons and microglia and plays a vital role in maintaining lysosomal homeostasis.[5][6] Loss-of-function mutations in the GRN gene, which encodes for progranulin, lead to a reduction in progranulin levels, a condition known as haploinsufficiency.[4] This is a major cause of FTD, a devastating neurodegenerative disorder characterized by progressive deterioration of the frontal and temporal lobes of the brain.[7][8] Complete loss of progranulin function results in NCL, a rare lysosomal storage disease.[9]

Conversely, elevated levels of progranulin are associated with the progression of various solid tumors, including breast, ovarian, and bladder cancers.[10][11][12] In a cancerous environment, progranulin can promote cell proliferation, invasion, and angiogenesis, acting as a tumor-promoting growth factor.[1][2][12] This dual role of progranulin underscores the importance of a nuanced and targeted approach to modulating its levels for therapeutic benefit.

Therapeutic Strategies for Increasing Extracellular Progranulin

Given that progranulin haploinsufficiency is a direct cause of FTD-GRN, a primary therapeutic strategy is to restore progranulin levels in the CNS.[9] Several innovative approaches are currently under investigation, ranging from gene therapy to small molecule interventions.

Gene Therapy

Gene therapy aims to provide a functional copy of the GRN gene to produce endogenous progranulin. Adeno-associated virus (AAV) vectors are the leading platform for CNS gene delivery due to their favorable safety profile and ability to transduce non-diving cells like neurons.[13][14]

-

PBFT02 (Passage Bio): This investigational therapy utilizes an AAV1 vector to deliver a functional GRN gene via intra-cisterna magna (ICM) injection.[3][15] Preclinical studies in mouse models of FTD have shown that PBFT02 administration improves lysosomal function and reduces neuroinflammation.[5][7]

-

LY3884963/PR006 (Prevail Therapeutics/Eli Lilly): This therapy employs an AAV9 vector, also administered via ICM injection, to deliver the GRN gene.[16][17][18]

Monoclonal Antibody Therapy

This approach utilizes antibodies to modulate progranulin levels.

-

Latozinemab (AL001) (Alector/GSK): This monoclonal antibody targets sortilin, a receptor that binds to progranulin and facilitates its endocytosis and subsequent degradation in lysosomes.[19] By blocking the progranulin-sortilin interaction, latozinemab aims to increase the half-life of extracellular progranulin, thereby elevating its levels in the CNS.[7]

Protein Replacement Therapy

This strategy involves the direct administration of a recombinant progranulin protein.

-

DNL593 (Denali Therapeutics/Takeda): This therapy consists of a recombinant progranulin protein fused to a protein transport vehicle (PTV) that facilitates its transport across the blood-brain barrier.[20][21][22]

Small Molecule Approaches

Small molecules offer the potential for oral administration and can be designed to modulate progranulin levels through various mechanisms, such as inhibiting its degradation or enhancing its expression.[13][22] One strategy involves developing inhibitors of the progranulin-sortilin interaction.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative data from preclinical and clinical investigations of progranulin-boosting therapies.

Table 1: Clinical Trial Data for Progranulin-Boosting Therapies

| Therapeutic | Company | Mechanism | Phase | Patient Population | Key Biomarker Changes |

| Latozinemab (AL001) | Alector/GSK | Anti-sortilin mAb | Phase 3 (INFRONT-3) | FTD-GRN | Statistically significant increase in plasma PGRN. No significant effect on clinical endpoints, other fluid biomarkers, or vMRI.[23][24] |